2,4-dimethoxy-N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide
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Overview
Description
2,4-Dimethoxy-N’-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide is a complex organic compound that features a benzohydrazide core with methoxy and methyl substitutions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethoxy-N’-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide typically involves multiple steps. One common method includes the reaction of 2,4-dimethoxybenzohydrazide with 4-methoxy-7-methyl-1,3-benzothiazole-2-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the hydrazide bond .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethoxy-N’-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2,4-Dimethoxy-N’-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-dimethoxy-N’-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms and identify the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethoxybenzohydrazide: A simpler analog without the benzothiazole moiety.
4-Methoxy-7-methyl-1,3-benzothiazole-2-carboxylic acid: The precursor used in the synthesis of the target compound.
Uniqueness
2,4-Dimethoxy-N’-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide is unique due to its specific substitution pattern and the presence of both benzohydrazide and benzothiazole moieties
Properties
IUPAC Name |
2,4-dimethoxy-N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S/c1-10-5-8-13(24-3)15-16(10)26-18(19-15)21-20-17(22)12-7-6-11(23-2)9-14(12)25-4/h5-9H,1-4H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCSYAMNPQLRGAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)NNC(=O)C3=C(C=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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